molecular formula C14H10BrFO B1325431 3'-Bromo-2-(3-fluorophenyl)acetophenone CAS No. 898784-69-5

3'-Bromo-2-(3-fluorophenyl)acetophenone

Cat. No. B1325431
M. Wt: 293.13 g/mol
InChI Key: INUNYUXLMSXYTA-UHFFFAOYSA-N
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Description

“3’-Bromo-2-(3-fluorophenyl)acetophenone” is a chemical compound that belongs to the class of acetophenones . It has a molecular formula of C14H10BrFO and a molecular weight of 293.13 g/mol .


Molecular Structure Analysis

The InChI code for “3’-Bromo-2-(3-fluorophenyl)acetophenone” is 1S/C14H10BrFO/c15-12-5-2-4-11(9-12)14(17)8-10-3-1-6-13(16)7-10/h1-7,9H,8H2 . This indicates the presence of bromine (Br), fluorine (F), and oxygen (O) atoms in the compound, along with carbon © and hydrogen (H) atoms.


Physical And Chemical Properties Analysis

“3’-Bromo-2-(3-fluorophenyl)acetophenone” is a light yellow oil .

Scientific Research Applications

Enantioselective Microbial Reduction

Research by Patel et al. (2004) demonstrated the use of 3'-Bromo-2-(3-fluorophenyl)acetophenone in the enantioselective microbial reduction to create chiral intermediates. This process employed various microorganisms, resulting in high yields and enantiomeric excess, illustrating its significance in synthesizing chiral compounds (Patel et al., 2004).

Synthesis of Benzothiazepines and Pyrazolines

Jagadhani et al. (2015) utilized a derivative of 3'-Bromo-2-(3-fluorophenyl)acetophenone in the synthesis of fluorinated benzothiazepines and pyrazolines. These compounds, synthesized from bromo-fluorobenzaldehyde and substituted hydroxy acetophenones, hold potential in medicinal chemistry (Jagadhani et al., 2015).

Conformational Analysis in Solution State

Mirarchi and Ritchie (1984) conducted a study focusing on the conformations of compounds like 2-fluoro-, 2-chloro- and 2-bromo-acetophenone, closely related to 3'-Bromo-2-(3-fluorophenyl)acetophenone. Their research, involving experimental dipole moments and Kerr constants, offers insights into the physical properties of such compounds (Mirarchi & Ritchie, 1984).

Green Synthesis Methods

A study by Jadhav et al. (2017) demonstrated the green synthesis of substituted quinoxalines using a compound similar to 3'-Bromo-2-(3-fluorophenyl)acetophenone. This research highlights an eco-friendly approach, avoiding toxic solvents and emphasizing sustainable chemistry practices (Jadhav et al., 2017).

Homogeneous Asymmetric Hydrogenation

Research by Li et al. (2000) on the homogeneous asymmetric hydrogenation of o-substituted acetophenones, closely related to 3'-Bromo-2-(3-fluorophenyl)acetophenone, showcased its application in producing high enantioselectivity in products. This has potential applications in asymmetric synthesis and chiral drug development (Li et al., 2000).

Antimicrobial Activities

A 2017 study by Balaji et al. used derivatives of 3'-Bromo-2-(3-fluorophenyl)acetophenone for synthesizing compounds with potential antimicrobial activities. This illustrates its utility in developing new antimicrobial agents (Balaji et al., 2017).

properties

IUPAC Name

1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-5-2-4-11(9-12)14(17)8-10-3-1-6-13(16)7-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNYUXLMSXYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642343
Record name 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-2-(3-fluorophenyl)acetophenone

CAS RN

898784-69-5
Record name Ethanone, 1-(3-bromophenyl)-2-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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